![molecular formula C22H17ClN2O2 B2524011 1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-80-0](/img/structure/B2524011.png)
1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one, commonly referred to as CBMPI, is an indole compound that is widely used in scientific research. It has been studied for its potential applications in drug design, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
Antimicrobial Applications
Isatin derivatives, such as the one , have been investigated for their antimicrobial properties. A study by Khalid, Sumrra, and Chohan (2020) synthesized a series of isatin-derived ligands which, when complexed with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibited significant antibacterial and antifungal activities. This suggests that compounds related to "1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one" could potentially be applied as antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
Synthesis and Chemical Transformation
Research by Kouznetsov, Forero, and Torres (2008) explored the synthesis of novel spiro dihydroquinoline-oxindoles via Povarov reaction, highlighting the versatility of isatin derivatives in forming complex and biologically active structures. Such methodologies could be relevant to synthesizing or modifying compounds like the one specified, potentially leading to new materials with unique properties (Kouznetsov, Forero, & Torres, 2008).
Liquid Crystalline Properties
Thaker et al. (2012) conducted studies on Schiff base-ester linkage involving disubstituted naphthalene ring systems, which exhibited liquid crystalline properties. This suggests that structurally complex isatin derivatives might also show such mesomorphic behavior, opening avenues for their application in materials science, especially in the development of liquid crystal displays or optical devices (Thaker et al., 2012).
Catalytic and Synthetic Applications
A study by Katayev and Kündig (2012) demonstrated the palladium-catalyzed intramolecular α-arylation of an amide, resulting in a 3-aryl-3-benzyloxindole with antitumor activity. This showcases the potential of using isatin-based compounds in catalytic synthesis, leading to products with significant biological activities (Katayev & Kündig, 2012).
作用機序
Target of action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus often interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets . For example, if the compound targets a receptor involved in a signaling pathway, it could alter the signal transduction within that pathway.
Action environment
Environmental factors, such as pH, can influence the action, efficacy, and stability of a compound . For example, the photophysical properties of some compounds can change in different pH environments .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)iminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-18-12-10-17(11-13-18)24-21-19-4-2-3-5-20(19)25(22(21)26)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPULHISVBUUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


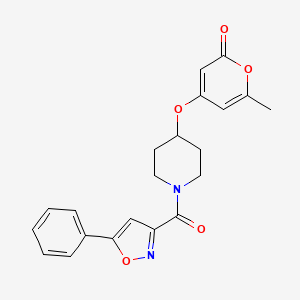
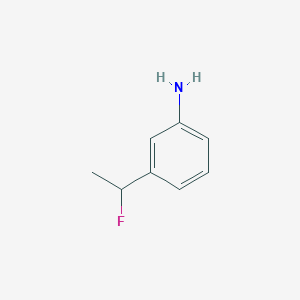
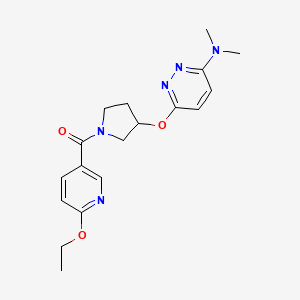
![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)
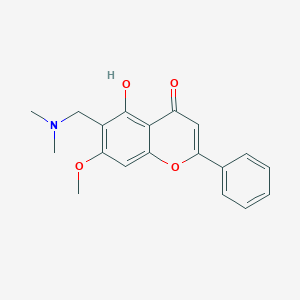
![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)

![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)
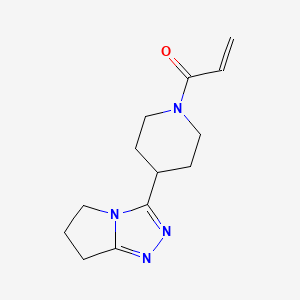
![7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523950.png)